The synthesis of 2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene typically involves multi-step organic reactions. A common method includes:
The molecular structure of 2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene can be described as follows:
The compound can be represented by its SMILES notation: C1=C(SC(=C1)C(F)(F)F)C=C(C=C1)NCC
which illustrates its structural components clearly.
2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene participates in various chemical reactions due to its functional groups:
Kinetics of these reactions can be influenced by temperature, solvent choice, and concentration of reactants.
The mechanism of action for 2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene is primarily linked to its interaction with biological targets:
Melting points, boiling points, and other specific physical constants can vary based on purity and synthesis method but are essential for practical applications.
2-Aminomethyl-4-phenyl-5-(trifluoromethyl)thiophene has several significant scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4